molecular formula C25H30N4O2 B12342508 N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide

N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide

Cat. No.: B12342508
M. Wt: 418.5 g/mol
InChI Key: CDYXKFUXKBMSLP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

    Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates with the acetamide moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The aromatic rings and the piperidine moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the oxadiazole ring, under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially hydrogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and multiple functional groups.

    Material Science: Possible applications in the development of new materials with unique electronic or photophysical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring may play a role in modulating these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
  • N-(4-ethylphenyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide is unique due to the presence of both an oxadiazole ring and a piperidine ring, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]acetamide

InChI

InChI=1S/C25H30N4O2/c1-3-19-6-10-22(11-7-19)26-23(30)17-29-14-12-20(13-15-29)16-24-27-25(28-31-24)21-8-4-18(2)5-9-21/h4-11,20H,3,12-17H2,1-2H3,(H,26,30)

InChI Key

CDYXKFUXKBMSLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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